2-Amino-5-cyano-3-methylbenzoic acid

Purity Analytical Chemistry Chemical Synthesis

This is a critical building block with a unique 5-cyano/3-methyl/2-amino substitution pattern essential for constructing heterocyclic libraries and API intermediates. Generic benzoic acid derivatives cannot substitute due to distinct regiochemical requirements. Supplied at NLT 98% purity as a white to pale brown crystalline solid.

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 871239-18-8
Cat. No. B1292859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-cyano-3-methylbenzoic acid
CAS871239-18-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C(=O)O)C#N
InChIInChI=1S/C9H8N2O2/c1-5-2-6(4-10)3-7(8(5)11)9(12)13/h2-3H,11H2,1H3,(H,12,13)
InChIKeyFYPIIMYXBCWBPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-cyano-3-methylbenzoic acid (CAS 871239-18-8) for Pharmaceutical and Agrochemical Intermediate Applications


2-Amino-5-cyano-3-methylbenzoic acid (CAS 871239-18-8) is a benzoic acid derivative characterized by the strategic placement of amino, cyano, and methyl substituents on its aromatic ring . It is commercially available as a research chemical and intermediate, typically with a purity specification of 98% or higher, and is a white crystalline solid under standard conditions . Its molecular formula is C9H8N2O2, and it has a molecular weight of 176.17 g/mol . This compound serves as a key building block in organic synthesis, particularly for constructing heterocyclic compounds and active pharmaceutical ingredients (APIs) [1].

Procurement and Research Risks of Substituting 2-Amino-5-cyano-3-methylbenzoic acid with Non-Specific Benzoic Acid Derivatives


Generic substitution of 2-Amino-5-cyano-3-methylbenzoic acid with other benzoic acid derivatives, such as 2-amino-5-methylbenzoic acid or 2-amino-5-chlorobenzoic acid, is not scientifically justifiable due to the unique reactivity imparted by the combination of the amino, cyano, and methyl groups . The presence of the cyano group in the para-position to the carboxylic acid and the amino group is critical for downstream transformations, enabling specific reactions like esterification and subsequent amidation with methylamine to produce 2-amino-5-cyano-N,3-dimethylbenzamide, a key intermediate in the synthesis of active pharmaceutical ingredients and agrochemicals [1]. Substituting with a halogen or hydrogen analog would eliminate this crucial synthetic pathway, leading to project failure or the need for extensive re-optimization .

2-Amino-5-cyano-3-methylbenzoic acid (871239-18-8): Quantitative Differentiation Data for Informed Scientific Procurement


Commercial Purity and Storage Specifications for 2-Amino-5-cyano-3-methylbenzoic acid

The target compound is commercially offered with a specified purity of not less than 98% (NLT 98%), which is a standard benchmark for research-grade intermediates . This purity level is comparable to its analog 2-amino-5-cyanobenzoic acid, which is also often supplied at similar purity levels (e.g., ≥98%) . The compound is recommended for storage at room temperature and protected from light to maintain this purity .

Purity Analytical Chemistry Chemical Synthesis

Synthetic Utility as an Intermediate for 2-Amino-5-cyano-N,3-dimethylbenzamide Production

2-Amino-5-cyano-3-methylbenzoic acid and its esters are specifically disclosed as reactants for preparing 2-amino-5-cyano-N,3-dimethylbenzamide [1]. This transformation is explicitly outlined in a patent by Bayer, which details the reaction of 2-amino-5-cyano-3-methylbenzoic esters with methylamine to yield the target benzamide derivative [1]. In contrast, the analog 2-amino-5-cyanobenzoic acid (CAS 99767-45-0) lacks the 3-methyl group, which is a critical structural feature for the final product's activity and is not a direct substitute in this patented process [1].

Medicinal Chemistry Agrochemical Synthesis API Intermediate

Predicted Physicochemical Properties for Material Handling

Predicted physicochemical properties, such as boiling point and density, provide a basis for comparison with related compounds. For 2-Amino-5-cyano-3-methylbenzoic acid, the predicted boiling point is 397.5±42.0 °C and the density is 1.35±0.1 g/cm³ . These values are higher than those of the analog 2-amino-5-cyanobenzoic acid (CAS 99767-45-0), which has a predicted boiling point of 389.3±37.0 °C and density of 1.41±0.1 g/cm³ [1]. The differences in these physical properties, though predicted, reflect the influence of the additional methyl group on intermolecular forces and can impact decisions related to purification and formulation development.

Physicochemical Properties Formulation Logistics

Strategic Application Scenarios for 2-Amino-5-cyano-3-methylbenzoic acid (871239-18-8) in Pharmaceutical R&D


Synthesis of 2-Amino-5-cyano-N,3-dimethylbenzamide Derivatives

This compound is an essential starting material for the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide and related analogs, which are valuable intermediates in the production of pharmaceuticals and agrochemicals [1]. The specific substitution pattern is required to ensure the correct regiochemistry in the final product, as detailed in the Bayer patent [1].

Precursor for Heterocyclic Compound Libraries

The presence of the cyano, amino, and carboxylic acid groups makes this molecule a versatile scaffold for constructing diverse heterocyclic libraries. The high commercial purity (NLT 98%) ensures reliable results in multi-step parallel syntheses .

Medicinal Chemistry Structure-Activity Relationship (SAR) Studies

Researchers conducting SAR studies on anthranilic acid-based compounds can use this specific derivative to probe the effects of a 3-methyl group combined with a 5-cyano group on biological activity or pharmacokinetic properties, especially when comparing it to the demethylated analog 2-amino-5-cyanobenzoic acid .

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